molecular formula C12H12F4O2 B13152569 Tert-butyl 4-fluoro-2-(trifluoromethyl)benzoate CAS No. 888022-82-0

Tert-butyl 4-fluoro-2-(trifluoromethyl)benzoate

Cat. No.: B13152569
CAS No.: 888022-82-0
M. Wt: 264.22 g/mol
InChI Key: PABPAFVPUFUSBT-UHFFFAOYSA-N
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Description

Tert-butyl 4-fluoro-2-(trifluoromethyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a tert-butyl ester group, a fluoro substituent at the 4-position, and a trifluoromethyl group at the 2-position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-fluoro-2-(trifluoromethyl)benzoate typically involves the esterification of 4-fluoro-2-(trifluoromethyl)benzoic acid. One common method involves the reaction of 4-fluoro-2-(trifluoromethyl)benzoic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction is carried out at room temperature and yields the desired ester product after purification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-fluoro-2-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The fluoro and trifluoromethyl groups on the benzene ring can participate in nucleophilic aromatic substitution reactions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.

    Hydrolysis: Aqueous solutions of hydrochloric acid (HCl) or sodium hydroxide (NaOH) are used for hydrolysis reactions.

Major Products Formed

    Substitution: Products with different substituents replacing the fluoro or trifluoromethyl groups.

    Reduction: Tert-butyl 4-fluoro-2-(trifluoromethyl)benzyl alcohol.

    Hydrolysis: 4-fluoro-2-(trifluoromethyl)benzoic acid.

Scientific Research Applications

Tert-butyl 4-fluoro-2-(trifluoromethyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-fluoro-2-(trifluoromethyl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluoro and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for its targets, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-fluoro-3-(trifluoromethyl)benzoate
  • Tert-butyl 4-chloro-2-(trifluoromethyl)benzoate
  • Tert-butyl 4-fluoro-2-(difluoromethyl)benzoate

Uniqueness

Tert-butyl 4-fluoro-2-(trifluoromethyl)benzoate is unique due to the specific positioning of the fluoro and trifluoromethyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. The combination of these substituents can result in distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications .

Properties

CAS No.

888022-82-0

Molecular Formula

C12H12F4O2

Molecular Weight

264.22 g/mol

IUPAC Name

tert-butyl 4-fluoro-2-(trifluoromethyl)benzoate

InChI

InChI=1S/C12H12F4O2/c1-11(2,3)18-10(17)8-5-4-7(13)6-9(8)12(14,15)16/h4-6H,1-3H3

InChI Key

PABPAFVPUFUSBT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(C=C1)F)C(F)(F)F

Origin of Product

United States

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